molecular formula C20H24N6O3S B2794537 2-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]-5-[(3-methylpiperidin-1-yl)sulfonyl]pyridine CAS No. 1251547-48-4

2-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]-5-[(3-methylpiperidin-1-yl)sulfonyl]pyridine

Cat. No.: B2794537
CAS No.: 1251547-48-4
M. Wt: 428.51
InChI Key: HWWINXCBDYFGPE-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyridine backbone substituted with a pyrazole-carbonyl-imidazole moiety at position 2 and a 3-methylpiperidinylsulfonyl group at position 3. Such structural attributes are common in agrochemicals and pharmaceuticals, where pyrazole and imidazole derivatives are known for their bioactivity .

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-[1-[5-(3-methylpiperidin-1-yl)sulfonylpyridin-2-yl]imidazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3S/c1-14-5-4-8-25(11-14)30(28,29)17-6-7-19(21-10-17)24-12-18(22-13-24)20(27)26-16(3)9-15(2)23-26/h6-7,9-10,12-14H,4-5,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWINXCBDYFGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]-5-[(3-methylpiperidin-1-yl)sulfonyl]pyridine involves multiple steps, including the formation of the pyrazole, imidazole, and pyridine rings, followed by their subsequent coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

2-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]-5-[(3-methylpiperidin-1-yl)sulfonyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and imidazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyridine ring can interact with receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Bioactivity

Compound Name (IUPAC) Key Functional Groups Molecular Weight (g/mol) Hypothesized Mechanism/Target
2-[4-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]-5-[(3-methylpiperidin-1-yl)sulfonyl]pyridine Pyridine, pyrazole, imidazole, sulfonyl, piperidine ~520 (estimated) Enzyme inhibition (e.g., sulfonamide targets)
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) Pyrazole, trifluoromethyl, sulfinyl, cyano 437.15 GABA receptor antagonist
Ethiprole (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile) Pyrazole, ethylsulfinyl, cyano 413.68 GABA receptor modulation (similar to fipronil)
Pyrazon (5-amino-4-chloro-2-phenyl-3-(2H)-pyridazinone) Pyridazinone, chloro, phenyl 221.63 Photosystem II inhibitor
2.2 Key Differences and Implications
  • Pyrazole Substitution: The target compound’s pyrazole ring is substituted with 3,5-dimethyl groups, unlike fipronil’s trifluoromethyl and cyano groups. This may reduce electrophilicity and alter binding specificity.
  • Sulfonyl vs.
  • Imidazole-Piperidine Synergy: The imidazole-carbonyl linkage and 3-methylpiperidine sulfonyl group may enhance binding to enzymes (e.g., acetylcholinesterase or carbonic anhydrase) compared to fipronil’s simpler pyrazole-cyano architecture.
2.3 Physicochemical and Pharmacokinetic Properties

Metabolic Stability: The sulfonyl group may resist cytochrome P450-mediated oxidation better than sulfinyl-containing analogs like ethiprole, extending half-life .

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